molecular formula C₁₂H₁₆N₄O₃ B1144886 2'-Deoxyisoguanosine CAS No. 106449-56-9

2'-Deoxyisoguanosine

Cat. No. B1144886
CAS RN: 106449-56-9
M. Wt: 264.28
InChI Key:
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Description

2’-Deoxyisoguanosine is a purine nucleoside analog . It has a molecular weight of 267.24 . It is a white to off-white crystal . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .


Synthesis Analysis

A concise synthesis of 2’-deoxyisoguanosine has been achieved whereby 2,6-dichloropurine is glycosylated using the Hoffer sugar to give a pair of beta-configured nucleoside N9/N7 regioisomers that are aminated using methanolic ammonia with concomitant deprotection of the sugar .


Molecular Structure Analysis

The primary relaxation mechanism of 2’-deoxyisoguanosine involves nonradiative decay pathways, where the population decays from the S1 (ππ*) state through internal conversion to the ground state via two relaxation pathways with lifetimes of hundreds of femtoseconds and less than 2 ps .


Chemical Reactions Analysis

The primary relaxation mechanism of 2’-deoxyisoguanosine involves nonradiative decay pathways, where the population decays from the S1 (ππ*) state through internal conversion to the ground state via two relaxation pathways with lifetimes of hundreds of femtoseconds and less than 2 ps .


Physical And Chemical Properties Analysis

2’-Deoxyisoguanosine is a purine nucleoside analog. It has a molecular weight of 267.24 . It is a white to off-white crystal . It is photostable in aqueous solution .

Mechanism of Action

2’-Deoxyisoguanosine has broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Studies on the photophysical and photochemical properties of nucleobase derivatives have revealed that chemical substitution influences the electronic relaxation pathways of purine and pyrimidine nucleobases . It has been suggested that amino or carbonyl substitution at the C6 position could increase the photostability of the purine derivatives more than the substitution at the C2 position .

properties

CAS RN

106449-56-9

Product Name

2'-Deoxyisoguanosine

Molecular Formula

C₁₂H₁₆N₄O₃

Molecular Weight

264.28

synonyms

Deoxyisoguanosine;  2’-Deoxy-1,2-dihydro-2-oxoadenosine; 

Origin of Product

United States

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